High Affinity Inhibition of Carbonic Anhydrase XII (Ki = 5.3 nM)
The compound demonstrates potent and selective inhibition of human carbonic anhydrase XII (CA XII). In a comparative in vitro assay, it exhibited a Ki of 5.3 nM against CA XII [1]. Under identical assay conditions, its affinity for the closely related human carbonic anhydrase IX (CA IX) was significantly lower (Ki = 70 nM), representing a >13-fold selectivity for CA XII over CA IX. Furthermore, it showed negligible binding to the ubiquitous human carbonic anhydrase I (CA I), with a Ki > 100,000 nM (>100 µM) [1]. This selectivity profile is a direct consequence of its unique substitution pattern and is critical for targeting tumor-associated CA XII while avoiding systemic off-target effects.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.3 nM (human CA XII) |
| Comparator Or Baseline | Ki = 70 nM (human CA IX); Ki > 100,000 nM (human CA I) |
| Quantified Difference | 13.2-fold more potent against CA XII vs. CA IX; >18,800-fold more potent against CA XII vs. CA I |
| Conditions | Inhibition of recombinant human carbonic anhydrase isoforms incubated for 6 hrs prior to testing, measured for 10-100 secs by phenol red-based stopped-flow assay. |
Why This Matters
This high selectivity index for CA XII over CA IX and CA I is a key differentiator, making this compound a valuable tool compound for probing CA XII-specific biology or a promising lead for developing targeted therapeutics with a potentially improved safety profile.
- [1] BindingDB. (n.d.). BDBM50552052 (CHEMBL4747405): Affinity data for 5-chloro-2-fluoro-3-methylbenzoic acid against human carbonic anhydrases. Retrieved from bdb8.ucsd.edu. View Source
